(3,5-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
CAS No.: 937605-68-0
Cat. No.: VC8154572
Molecular Formula: C10H11N3O2
Molecular Weight: 205.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 937605-68-0 |
|---|---|
| Molecular Formula | C10H11N3O2 |
| Molecular Weight | 205.21 g/mol |
| IUPAC Name | 2-(3,5-dimethylpyrazolo[3,4-b]pyridin-1-yl)acetic acid |
| Standard InChI | InChI=1S/C10H11N3O2/c1-6-3-8-7(2)12-13(5-9(14)15)10(8)11-4-6/h3-4H,5H2,1-2H3,(H,14,15) |
| Standard InChI Key | WDXWAQTUZANGII-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(N=C1)N(N=C2C)CC(=O)O |
| Canonical SMILES | CC1=CC2=C(N=C1)N(N=C2C)CC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic pyrazolo[3,4-b]pyridine core, with methyl groups at the 3- and 5-positions and an acetic acid moiety attached to the nitrogen at position 1 (Figure 1). This configuration confers unique electronic and steric properties, influencing its reactivity and interaction with biological targets. The IUPAC name, 2-(3,5-dimethylpyrazolo[3,4-b]pyridin-1-yl)acetic acid, reflects its substitution pattern.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 937605-68-0 |
| Molecular Formula | C₁₀H₁₁N₃O₂ |
| Molecular Weight | 205.21 g/mol |
| IUPAC Name | 2-(3,5-dimethylpyrazolo[3,4-b]pyridin-1-yl)acetic acid |
| Standard InChI | InChI=1S/C10H11N3O2/c1-6-3-8-7(2)12-13(5-9(14)15)10(8)11-4-6/h3-4H,5H2,1-2 |
Synthesis and Preparation Methods
Synthetic Routes
The synthesis typically involves a two-step strategy:
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Core Formation: Construction of the pyrazolo[3,4-b]pyridine ring via cyclization of prefunctionalized pyrazole or pyridine precursors. For example, condensation of 3,5-dimethyl-1H-pyrazole with a pyridine derivative under acidic conditions yields the bicyclic framework.
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Acetic Acid Moiety Introduction: Alkylation of the pyrazole nitrogen with ethyl bromoacetate, followed by saponification to hydrolyze the ester to the carboxylic acid.
Table 2: Representative Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | H₂SO₄, 100°C, 6h | 65–70 |
| Alkylation | Ethyl bromoacetate, K₂CO₃, DMF | 80–85 |
| Saponification | NaOH, EtOH/H₂O, reflux | 90–95 |
Industrial Scalability
Industrial production remains unexplored, but continuous flow reactors and immobilized catalysts could optimize yield and purity for large-scale synthesis.
Related Compounds and Comparative Analysis
Structural Analogs
Pyrazolo[3,4-b]pyridine derivatives vary in substituents, influencing their biological profiles:
Table 3: Comparative Analysis of Pyrazolo-Pyridine Derivatives
Structure-Activity Relationships (SAR)
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Methyl Groups: Enhance lipophilicity, improving membrane permeability.
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Acetic Acid Moiety: Increases solubility and enables salt formation for enhanced pharmacokinetics.
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